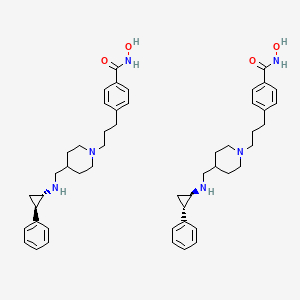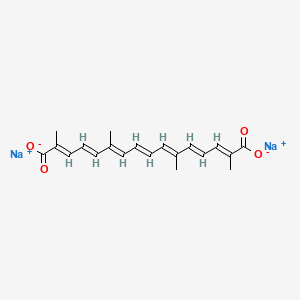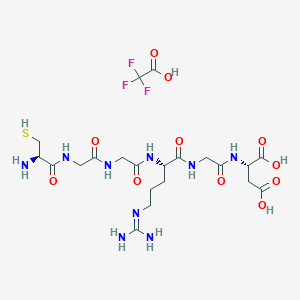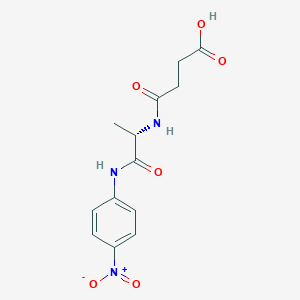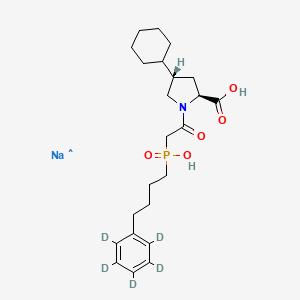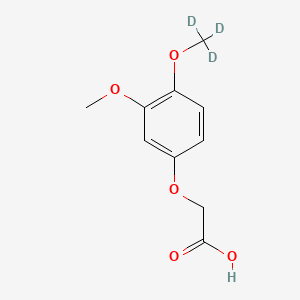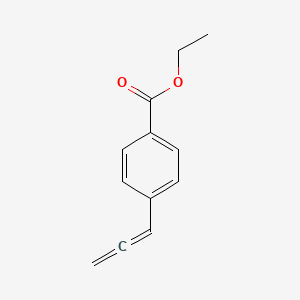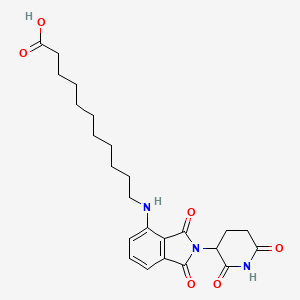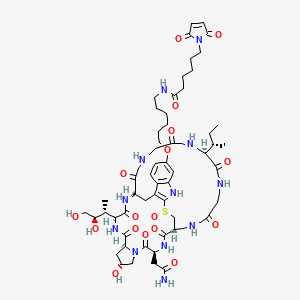
Mal-C6-alpha-Amanitin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-C6-alpha-Amanitin is a compound that combines the potent RNA polymerase II inhibitor alpha-Amanitin with the ADC linker Mal-C6. This conjugate is primarily used in antibody-drug conjugates (ADCs) for targeted cancer therapy due to its potent antitumor activity .
Vorbereitungsmethoden
The synthesis of Mal-C6-alpha-Amanitin involves the conjugation of alpha-Amanitin with the Mal-C6 linker. The process typically includes the following steps:
Activation of the Mal-C6 linker: The Mal-C6 linker is activated to form a reactive intermediate.
Conjugation with alpha-Amanitin: The activated Mal-C6 linker is then reacted with alpha-Amanitin under controlled conditions to form the final conjugate.
Industrial production methods for this compound are not widely documented, but they likely involve similar steps with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
Mal-C6-alpha-Amanitin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the Mal-C6 linker.
Reduction: Reduction reactions can also occur, affecting the disulfide bonds in the molecule.
Substitution: The compound can participate in substitution reactions, especially at the reactive sites of the Mal-C6 linker.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions but typically involve modified forms of the original conjugate.
Wissenschaftliche Forschungsanwendungen
Mal-C6-alpha-Amanitin has several scientific research applications:
Cancer Therapy: It is used in ADCs for targeted cancer therapy, leveraging the cytotoxicity of alpha-Amanitin to kill cancer cells.
Biological Research: The compound is used to study the inhibition of RNA polymerase II and its effects on cellular transcription.
Drug Development: Researchers use this compound to develop new ADCs and explore their therapeutic potential.
Wirkmechanismus
Mal-C6-alpha-Amanitin exerts its effects by inhibiting RNA polymerase II, a crucial enzyme in the transcription process. The alpha-Amanitin component binds to the largest subunit of RNA polymerase II, Rpb1, leading to a reduction in cellular transcription levels and ultimately causing cell death . This mechanism is particularly effective in targeting cancer cells, which rely heavily on transcription for rapid proliferation.
Vergleich Mit ähnlichen Verbindungen
Mal-C6-alpha-Amanitin is unique due to its combination of alpha-Amanitin and the Mal-C6 linker. Similar compounds include:
Auristatin: Another potent cytotoxic agent used in ADCs.
Camptothecins: A class of compounds that inhibit topoisomerase I.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in cancer therapy.
Compared to these compounds, this compound offers a unique mechanism of action by targeting RNA polymerase II, making it a valuable tool in cancer therapy.
Eigenschaften
Molekularformel |
C55H78N12O17S |
|---|---|
Molekulargewicht |
1211.3 g/mol |
IUPAC-Name |
N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C55H78N12O17S/c1-4-29(2)47-52(80)59-24-43(73)60-38-28-85(83)54-34(33-14-13-32(21-35(33)63-54)84-19-11-6-5-9-17-57-42(72)12-8-7-10-18-66-45(75)15-16-46(66)76)22-36(49(77)58-25-44(74)64-47)61-53(81)48(30(3)40(70)27-68)65-51(79)39-20-31(69)26-67(39)55(82)37(23-41(56)71)62-50(38)78/h13-16,21,29-31,36-40,47-48,63,68-70H,4-12,17-20,22-28H2,1-3H3,(H2,56,71)(H,57,72)(H,58,77)(H,59,80)(H,60,73)(H,61,81)(H,62,78)(H,64,74)(H,65,79)/t29-,30-,31+,36-,37-,38-,39-,40-,47-,48-,85?/m0/s1 |
InChI-Schlüssel |
AZOYRQMJVHMVBB-HSXFGRQBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


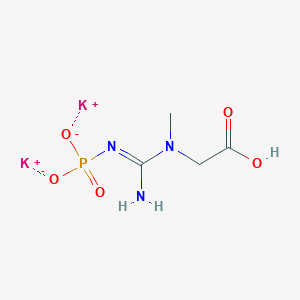
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
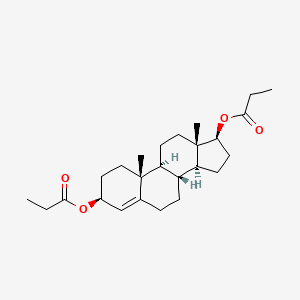
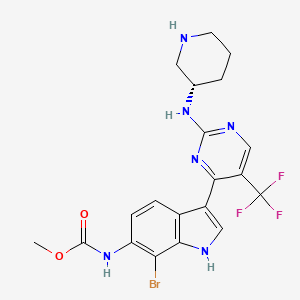

![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)
